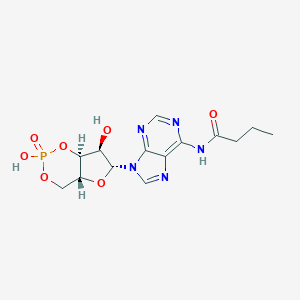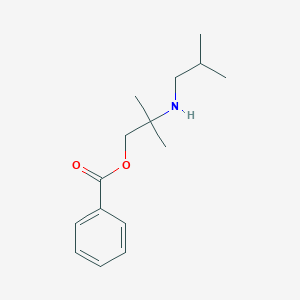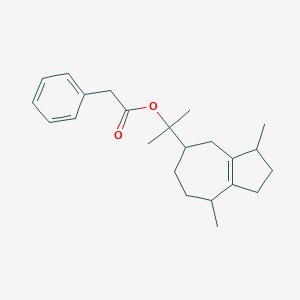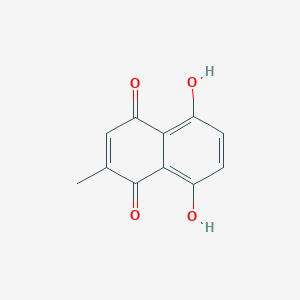
4-(三甲基硅基)吗啉
描述
4-(Trimethylsilyl)morpholine (4-TMSM) is an organic compound belonging to the morpholine family. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 4-TMSM is a versatile compound with a wide range of applications in various fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
科学研究应用
化学合成
TMSM被用作合成脱氧核苷的试剂 . 它在各种化学化合物的形成中起着至关重要的作用,促进了化学反应的多样性和复杂性。
薄膜沉积工艺
TMSM已被证明可作为等离子体增强化学气相沉积薄膜的前驱体 . 该工艺用于制造高质量、高性能的薄膜,这些薄膜在电子和材料科学等行业有着广泛的应用。
热力学建模
TMSM的饱和蒸气压的温度依赖性已通过张力法测定,并计算了其蒸发的热力学特性 . 这些信息对于预测TMSM在各种条件下的行为非常有价值,这在各种科学和工业应用中都很有用。
锂离子电池中的电解质添加剂
TMSM已被表征为在3-4.4 V下运行的Li-1.03 (Ni0.5Mn0.3Co0.2) (0.97)O-2 (NMC532)//石墨电池中的多功能电解质添加剂 . 该添加剂完全防止了碳酸盐电解质中痕量水引起的LiPF6水解,无论是在原位还是非原位 .
材料科学
由于其独特的特性,TMSM被用于材料科学领域,用于开发具有改进特性的新材料。 例如,它可用于生产硅基材料,这些材料在电子、能源和航空航天等行业有着广泛的应用 .
安全和危害
作用机制
Target of Action
4-(Trimethylsilyl)morpholine (TMSM) is primarily used as a precursor for plasma-enhanced chemical vapor deposition of films
Mode of Action
TMSM interacts with its targets through a process known as plasma-enhanced chemical vapor deposition . This process involves the use of a plasma or ionized gas to deposit a thin film on a surface. The TMSM molecule is broken down in the plasma, and the resulting fragments are deposited onto the surface, forming a thin film.
Biochemical Pathways
The films it helps create can be used in various applications, including the design of high-performance lithium-ion batteries .
Pharmacokinetics
It has been shown to suppress the decomposition of lipf6, a common electrolyte in lithium-ion batteries .
Result of Action
The primary result of TMSM’s action is the creation of thin films through plasma-enhanced chemical vapor deposition . These films can be used in various applications, including the production of high-performance lithium-ion batteries .
属性
IUPAC Name |
trimethyl(morpholin-4-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWIQMPCCUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339899 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-42-8 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-(Trimethylsilyl)morpholine in materials science?
A1: 4-(Trimethylsilyl)morpholine (TMSM) has shown promise as a single-source precursor for synthesizing silicon oxycarbonitride (SiCNO) films. [] These films exhibit a range of refractive indices (1.5 to 2.0) and bandgaps (2.0 to 4.6 eV), suggesting potential applications as antireflective coatings in silicon photovoltaic cells and electronic devices. [] You can find more details in this research article: .
Q2: How does 4-(Trimethylsilyl)morpholine interact with water in lithium-ion battery electrolytes?
A2: 4-(Trimethylsilyl)morpholine (TMSM) acts as a water scavenger in lithium-ion battery electrolytes. It effectively prevents the hydrolysis of lithium hexafluorophosphate (LiPF6) caused by trace amounts of water. [] This protective function is attributed to the ease of nucleophilic substitution and the relatively weak nitrogen-silicon (N–Si) bond in the TMSM molecule. []
Q3: Can 4-(Trimethylsilyl)morpholine be used to synthesize other compounds?
A3: Yes, 4-(Trimethylsilyl)morpholine has demonstrated utility in organic synthesis. For instance, reacting it with squaric dichloride yields squaric amide chlorides. [] Interestingly, using a two-fold excess of 4-(Trimethylsilyl)morpholine in this reaction leads to the formation of dimorpholinocyclobutenedione. [] This highlights the versatility of this compound in generating diverse molecular structures.
Q4: Are there any unexpected reactions observed with 4-(Trimethylsilyl)morpholine?
A4: While aiming to synthesize morpholinedithiomonometaphosphoryl morpholinide, researchers unexpectedly obtained morpholinium dimorpholinidodithiophosphate as a by-product. [] This unintended outcome arose due to the presence of trace water reacting with 4-(Trimethylsilyl)morpholine and pyridinedithiomonometaphosphoryl chloride, highlighting the sensitivity of this compound to moisture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)








![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)



